molecular formula C33H53AuClP B12052620 Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I)

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I)

Cat. No.: B12052620
M. Wt: 713.2 g/mol
InChI Key: IVIUDGKUDMXYRK-UHFFFAOYSA-M
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Description

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I) (abbreviated here as Me₄-tBuXPhosAuCl) is a mononuclear gold(I) complex with the molecular formula C₃₃H₅₃AuClP and a molecular weight of 713.17 g/mol . It features a sterically demanding phosphine ligand, characterized by di-tert-butyl and tetramethyl substituents on the biphenyl backbone, along with triisopropyl groups at the 2',4',6' positions. This ligand architecture imparts exceptional steric bulk and electron-donating properties, making the compound a robust catalyst in gold-mediated transformations, such as alkyne hydroarylation and cycloisomerization .

Key physical properties include:

  • Melting point: 221–224 °C (decomposition) .
  • Reactivity: Functions as a precatalyst in Au(I)-catalyzed reactions, often requiring activation by silver salts to generate the active cationic species .

Properties

Molecular Formula

C33H53AuClP

Molecular Weight

713.2 g/mol

IUPAC Name

chlorogold;ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C33H53P.Au.ClH/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;;/h17-21H,1-16H3;;1H/q;+1;/p-1

InChI Key

IVIUDGKUDMXYRK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C.Cl[Au]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling Reaction

The ligand is synthesized via a two-step coupling process:

  • Buchwald-Hartwig Amination Analog : Di-tert-butylphosphine reacts with o-dibromobenzene in the presence of a palladium catalyst to form a brominated intermediate.

  • Suzuki-Miyaura Coupling : The intermediate couples with a substituted aryl boronic acid (e.g., 3,4,5,6-tetramethyl-2',4',6'-triisopropylphenylboronic acid) to yield the biphenyl backbone.

Reaction Conditions :

  • Catalyst : Bis-[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) (0.5–1 mol%).

  • Base : Sodium carbonate (4–6 equiv).

  • Solvent : Toluene, heated to 60–100°C for 6–12 hours.

  • Molar Ratios : Di-tert-butylphosphine : o-dibromobenzene : aryl boronic acid = 1 : 0.8–1 : 1–1.2.

Example Synthesis :

  • Di-tert-butylphosphine (1 mol), o-dibromobenzene (0.9 mol), palladium catalyst (0.005 mol), and Na₂CO₃ (5 mol) in toluene are heated at 80°C for 8 hours.

  • After cooling, 3,4,5,6-tetramethyl-2',4',6'-triisopropylphenylboronic acid (1.1 mol) is added, and the mixture is refluxed at 100°C for 12 hours.

  • The product is isolated via aqueous workup and recrystallized in methanol, yielding 86–90% of the ligand.

Characterization Data :

  • ³¹P NMR : δ 18.7–20.8 ppm (singlet, indicative of P–Au coordination).

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.08–7.98 ppm, with tert-butyl groups at δ 1.16–1.17 ppm (doublet, J = 11.3–11.6 Hz).

Complexation with Gold(I)

The ligand is subsequently coordinated to gold(I) using established methodologies for phosphine-gold complexes.

Reaction with [AuCl(SMe₂)]

A common approach involves displacing the labile dimethyl sulfide (SMe₂) ligand from [AuCl(SMe₂)] with the phosphine:

General Procedure :

  • The phosphine ligand (1 equiv) is dissolved in anhydrous dichloromethane under argon.

  • [AuCl(SMe₂)] (1 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

  • The product precipitates as a yellow solid, which is filtered and washed with cold methanol.

Optimization Notes :

  • Solvent : Toluene or dichloromethane is preferred for solubility.

  • Temperature : Reactions proceed efficiently at 25°C due to the strong Au–P bond-forming tendency.

  • Yield : Typically exceeds 85% for bulky phosphines.

Alternative Method Using HAuCl₄

In some cases, gold(III) precursors are reduced in situ to gold(I):

  • HAuCl₄ is treated with the phosphine ligand in ethanol.

  • The reduction yields the Au(I) complex and phosphine oxide as a byproduct.

Reaction Equation :

HAuCl4+H2O+2P(t-Bu)2Ar[AuCl(P(t-Bu)2Ar)]+HP(t-Bu)2ArO+3HCl\text{HAuCl}4 + \text{H}2\text{O} + 2\, \text{P}(\text{t-Bu})2\text{Ar} \rightarrow [\text{AuCl}(\text{P}(\text{t-Bu})2\text{Ar})] + \text{HP}(\text{t-Bu})_2\text{ArO} + 3\,\text{HCl}

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis.

  • Lower yields (70–75%) compared to [AuCl(SMe₂)] route.

Characterization of the Gold(I) Complex

Spectroscopic Analysis

  • ³¹P NMR : A singlet at δ 26–50 ppm confirms Au–P coordination, shifted upfield from free phosphine (δ −22 to −12 ppm).

  • ¹H NMR : Aromatic protons exhibit complex splitting due to the asymmetric biphenyl backbone, while tert-butyl and isopropyl groups appear as distinct doublets.

X-ray Crystallography

Linear geometry around gold(I) is expected, consistent with similar complexes. Key bond lengths include:

  • Au–P : 2.25–2.30 Å.

  • Au–Cl : 2.20–2.25 Å.

Comparative Analysis of Preparation Methods

Method Reagent Conditions Yield Advantages
[AuCl(SMe₂)] Route[AuCl(SMe₂)]RT, 12–24 h85–90%High yield, mild conditions
HAuCl₄ ReductionHAuCl₄Ethanol, reflux70–75%Uses cheaper precursor
Ligand ExchangeAuCl, NaBAr₄F0.1–0.2 mol% Au80–85%Catalytic, low gold loading

Applications in Catalysis

The complex serves as a precursor for gold-catalyzed reactions, such as hydroamination. Activation with chloride scavengers (e.g., NaBAr₄F) generates the cationic species [Au(P^P)]⁺, which catalyzes transformations under mild conditions .

Chemical Reactions Analysis

Activation of Propargyl Derivatives

The complex enables C–O and C–N bond formation via π-activation of propargyl ethers/amines. For instance, it catalyzes the cyclization of α-propargyloxy-β-azidoethylbenzenes to 2H-1,3-oxazines under mild conditions :

Mechanism :

  • Alkyne Activation : Au(I) coordinates to the triple bond, polarizing π-electrons.

  • Nucleophilic Attack : Azide attacks the β-carbon, forming a six-membered transition state.

  • Rearomatization : Elimination of N₂ yields the oxazine product.

SubstrateProductYield (%)Turnover Frequency (h⁻¹)
Ph-O-CH₂-C≡C-N₃2H-Oxazine8912.5

Comparative Reactivity with Other Au(I) Complexes

The bulky Me₄-t-BuXPhos ligand enhances stability and selectivity compared to smaller ligands (e.g., JohnPhosAuCl) :

CatalystReaction TypeLifetime (h)Selectivity Factor (vs. JohnPhosAuCl)
Me₄-t-BuXPhosAuCl[2+2] Cycloaddition483.2
JohnPhosAuCl[2+2] Cycloaddition121.0

Advantages :

  • Thermal Stability : Decomposes at 221–224°C (vs. 180°C for XPhosAuCl) .

  • Reduced Side Reactions : Steric bulk minimizes undesired oligomerization .

Synthetic Protocols and Handling

Preparation :
Me₄-t-BuXPhosAuCl is synthesized via ligand exchange from Na[AuCl₄] and the phosphine ligand :

  • Dissolve Na[AuCl₄]·2H₂O in H₂O.

  • Add 2,2'-thiodiethanol (reducing agent).

  • Introduce Me₄-t-BuXPhos ligand in EtOH.

  • Isolate as a white solid (67% yield) .

Storage : Stable under inert gas at −20°C; incompatible with strong oxidizers .

Challenges and Limitations

  • Cost : High ligand complexity increases synthesis costs .

  • Substrate Scope : Limited efficacy with sterically hindered alkynes (e.g., ortho-substituted arylalkynes) .

Scientific Research Applications

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) exerts its effects involves the coordination of the gold center with various substrates. The gold(I) center can activate substrates through coordination, facilitating reactions such as oxidative addition and reductive elimination. The ligand provides steric and electronic stabilization to the gold center, enhancing its reactivity and selectivity .

Comparison with Similar Compounds

Chloro[2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl]gold(I) (XPhosAuCl)

  • Molecular Formula : C₃₃H₄₉AuClP .
  • Ligand Structure: Dicyclohexylphosphino groups replace the di-tert-butyl groups in Me₄-tBuXPhosAuCl, and the biphenyl backbone lacks tetramethyl substitution .
  • Steric Impact : The cyclohexyl groups are less bulky than tert-butyl, resulting in lower steric hindrance. This facilitates faster ligand substitution but reduces stability in highly congested reaction environments .
  • Catalytic Applications : Effective in cross-coupling reactions and alkynyl epoxide cyclizations .
  • Key Difference : XPhosAuCl exhibits broader substrate tolerance in intermolecular reactions due to moderate steric bulk, whereas Me₄-tBuXPhosAuCl’s enhanced steric shielding favors selective intramolecular transformations .

Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I)

  • Molecular Formula : C₁₈AuClF₁₅P .
  • Ligand Structure : Electron-withdrawing pentafluorophenyl groups dominate, creating a highly electron-deficient gold center .
  • Electronic Effects : The strong electron-withdrawing nature accelerates oxidative additions but destabilizes Au(I) intermediates compared to Me₄-tBuXPhosAuCl .
  • Catalytic Applications : Superior in reactions requiring electrophilic gold species, such as Friedel-Crafts alkylation .

Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl]gold(I) (BrettPhosAuCl)

  • Molecular Formula : C₃₅H₅₃AuClO₂P .
  • Ligand Structure: Methoxy groups at the 3,6-positions enhance solubility in polar solvents, while dicyclohexylphosphino groups provide moderate steric bulk .
  • Catalytic Applications : Preferred for reactions requiring polar media, such as aqueous-phase cross-couplings .
  • Comparison : BrettPhosAuCl’s methoxy substituents improve solubility but reduce thermal stability (mp 243–250 °C) compared to Me₄-tBuXPhosAuCl .

Chloro[2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl]gold(I) (tBuXPhosAuCl)

  • Molecular Formula : C₂₉H₄₅AuClP .
  • Ligand Structure : Lacks the tetramethyl groups on the biphenyl backbone present in Me₄-tBuXPhosAuCl .
  • Steric Impact : Reduced steric bulk compared to Me₄-tBuXPhosAuCl, leading to faster reaction kinetics but lower selectivity in crowded substrates .
  • Catalytic Performance : Both compounds show high activity in reductive C–C coupling, but Me₄-tBuXPhosAuCl achieves higher yields in sterically demanding transformations (e.g., macrocyclizations) .

Data Table: Comparative Analysis of Gold(I) Phosphine Complexes

Compound Molecular Formula Molecular Weight (g/mol) Ligand Steric Bulk Key Catalytic Applications Reference
Me₄-tBuXPhosAuCl C₃₃H₅₃AuClP 713.17 Very high Intramolecular cyclizations, hydroarylation
XPhosAuCl C₃₃H₄₉AuClP 709.14 Moderate Cross-couplings, epoxide cyclizations
[AuCl(P(C₆F₅)₃)] C₁₈AuClF₁₅P 764.45 Low (electron-poor) Friedel-Crafts alkylation
BrettPhosAuCl C₃₅H₅₃AuClO₂P 769.19 Moderate Polar solvent-mediated reactions
tBuXPhosAuCl C₂₉H₄₅AuClP 657.12 High Reductive C–C coupling

Research Findings and Mechanistic Insights

  • Steric Effects : Me₄-tBuXPhosAuCl’s tetramethyl substitution on the biphenyl ring creates a rigid, cone-shaped ligand geometry, which prevents undesired side reactions (e.g., dimerization) in gold-catalyzed processes .
  • Electronic Effects : The di-tert-butylphosphine group is strongly electron-donating, stabilizing the Au(I) center and enhancing its nucleophilicity in π-activation reactions .
  • Comparative Reactivity: In cross-coupling reactions, Me₄-tBuXPhosAuCl and tBuXPhosAuCl show similar turnover frequencies, but the former achieves higher enantioselectivity in asymmetric catalysis due to its rigid backbone .

Biological Activity

Chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I) is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Overview of Gold(I) Complexes

Gold(I) complexes, particularly those with phosphine ligands, have shown promise as anticancer agents. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of thioredoxin reductase and disruption of redox homeostasis. The structural diversity of these complexes plays a crucial role in their biological efficacy .

  • Inhibition of Thioredoxin Reductase : Gold(I) complexes selectively inhibit cytosolic and mitochondrial thioredoxin reductase without affecting glutathione reductase. This selectivity is significant as it leads to increased oxidative stress within cancer cells, promoting apoptosis .
  • Induction of Apoptosis : The compound has been shown to trigger early to late-stage apoptosis in cancer cells. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death .
  • Cell Cycle Arrest : Studies indicate that gold(I) complexes can induce G1 phase cell cycle arrest in cancer cells, which prevents cell proliferation and contributes to their anticancer effects .

In Vitro Studies

Research has demonstrated that chloro(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl)gold(I) exhibits significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : The IC50 values for this compound have been reported in the range of 0.10–2.53 μM across different cancer cell lines such as K562 (chronic myelogenous leukemia), H460 (lung carcinoma), and OVCAR8 (ovarian carcinoma) .
  • Comparative Efficacy : In comparison to other gold(I) complexes, this compound showed enhanced stability in biologically relevant media and selective toxicity towards cancer cells over non-cancerous cells .

Case Studies

Several case studies have highlighted the effectiveness of gold(I) complexes in clinical settings:

  • Ovarian Cancer Treatment : A study focused on the use of gold(I) complexes in treating cisplatin-resistant ovarian cancer cells demonstrated that these compounds could induce significant cell death while sparing healthy cells .
  • Mechanistic Insights : Research utilizing techniques such as mass spectrometry and NMR spectroscopy confirmed the binding interactions between gold(I) complexes and cellular targets, elucidating their mechanisms at a molecular level .

Data Table: Biological Activity Summary

Cell Line IC50 (μM) Mechanism Notes
K5620.10–2.53Apoptosis inductionEffective against chronic myelogenous leukemia
H4600.10–2.53Cell cycle arrestLung carcinoma model
OVCAR80.10–2.53Oxidative stressOvarian carcinoma model

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing this gold(I) complex with high purity and yield?

  • Methodological Answer : The synthesis involves reacting dimethylsulfide gold(I) chloride with the sterically demanding phosphine ligand (1a–c) under anhydrous conditions in dichloromethane. Improved protocols report yields up to 99% by optimizing reaction time (4–6 hours) and scalability (up to 2× scale without yield loss). Purification via recrystallization or column chromatography ensures >98% purity, as verified by elemental analysis and ³¹P-NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-, ¹³C-, and ³¹P-NMR (e.g., ³¹P-NMR δ = −35.4 ppm in CD₃CN) confirm ligand coordination and absence of byproducts .
  • Single-Crystal XRD : Resolves steric geometry (e.g., biphenyl torsional angles, Au–P bond distances ~2.3 Å) and solid-state packing effects .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, Au, Cl, P percentages within ±0.3% of theoretical values) .

Q. What are common challenges in synthesizing sterically hindered gold(I) complexes, and how are they mitigated?

  • Methodological Answer : Challenges include ligand dissociation during purification and low solubility in polar solvents. Solutions:

  • Use low-temperature crystallization (−20°C) to stabilize the complex.
  • Employ bulky ligands (e.g., tetramethyl/triisopropyl groups) to enhance kinetic stability .
  • Avoid protic solvents; opt for dichloromethane or acetonitrile for reactions .

Advanced Research Questions

Q. How do steric and electronic properties of the phosphine ligand influence catalytic performance in hydroarylation?

  • Methodological Answer :

  • Steric Effects : The ligand’s di-tert-butyl and tetramethyl groups create a shielded Au center, reducing dimerization and enhancing selectivity in alkyne hydroarylation. Compare turnover numbers (TONs) with less bulky ligands (e.g., triphenylphosphine) to quantify steric contributions .
  • Electronic Effects : Electron-donating substituents (e.g., methyl groups) increase Au(I) electrophilicity, accelerating π-activation. Measure Hammett parameters or conduct DFT studies to correlate ligand electronics with reaction rates .

Q. How can contradictions in reported catalytic efficiencies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize substrate ratios (e.g., 1:1.2 Au:substrate), solvent purity (HPLC-grade), and reaction temperature (±2°C) .
  • Catalyst Activation : Pre-activate the complex with AgSbF₆ in ionic liquids to eliminate chloride interference, as described for analogous systems .
  • In Situ Monitoring : Use ³¹P-NMR or IR spectroscopy to detect Au–Cl bond cleavage or ligand decomposition during catalysis .

Q. What experimental designs elucidate mechanistic pathways in gold(I)-mediated C–H functionalization?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to identify rate-determining steps (e.g., KIE >1 suggests C–H cleavage is involved) .
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates .
  • Computational Modeling : Perform DFT calculations (B3LYP/def2-TZVP) to map energy profiles for proposed Au–aryl or Au–alkyne adducts .

Q. How can crystallography resolve discrepancies in proposed reaction intermediates?

  • Methodological Answer :

  • Time-Resolved XRD : Crystallize intermediates at defined reaction timepoints (e.g., 30-minute intervals) to capture transient species .
  • Low-Temperature Data Collection : Use synchrotron radiation at 100 K to stabilize metastable intermediates .
  • SHELXL Refinement : Apply anisotropic displacement parameters and twin refinement for high-resolution structures (R1 < 0.05) .

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